
4-Iodo-3-methoxybenzonitrile
Overview
Description
4-Iodo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the fourth position and a methoxy group at the third position
Mechanism of Action
Mode of Action
It’s known that iodo compounds can participate in various chemical reactions, such as nucleophilic substitution or free radical reactions .
Biochemical Pathways
The compound could potentially be involved in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
The compound’s potential to participate in various chemical reactions suggests it could have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Iodo-3-methoxybenzonitrile. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxybenzonitrile can be synthesized through various methods. One common approach involves the iodination of 3-methoxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, the compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be employed to modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.
Amines: Produced by reduction of the nitrile group.
Scientific Research Applications
4-Iodo-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Iodo-4-methoxybenzonitrile: Similar structure but with different positions of the iodine and methoxy groups.
4-Iodo-3-methylbenzonitrile: Contains a methyl group instead of a methoxy group.
4-Bromo-3-methoxybenzonitrile: Bromine atom replaces iodine.
Uniqueness: 4-Iodo-3-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the methoxy group can be further modified through oxidation or reduction.
Biological Activity
4-Iodo-3-methoxybenzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an iodine atom, a methoxy group, and a nitrile functional group on a benzene ring, exhibits properties that may be beneficial in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is C9H8I NO, with a molecular weight of approximately 284.09 g/mol. It appears as a light yellow solid and is known for its enhanced solubility and stability due to the methoxy group, which can improve its bioavailability in biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The iodine atom facilitates binding to specific sites on proteins or enzymes, potentially modulating their activity. The methoxy group enhances solubility, which is crucial for pharmacological applications.
Anticancer Properties
Research indicates that compounds with similar structural features may exhibit anticancer properties . For instance, studies have shown that halogenated benzonitriles can induce apoptosis in tumor cells through specific pathways . The selective tumoricidal action appears to correlate with the reduction of nitro groups to nitroso forms within tumor cells, leading to apoptosis induction .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor . The unique structural features allow it to engage in halogen bonding and hydrogen bonding interactions critical for biological efficacy. Further studies are needed to elucidate specific mechanisms of action and therapeutic potentials.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:
Compound Name | Key Features | Differences from this compound |
---|---|---|
3-Iodo-4-methoxybenzonitrile | Lacks the methoxymethoxy group | May exhibit different solubility and reactivity |
4-Iodo-3-(methoxymethoxy)benzonitrile | Positional isomer with different substitution pattern | Potentially different chemical and biological properties |
3-Bromo-4-(methoxymethoxy)benzonitrile | Bromine substitution instead of iodine | Influences reactivity and interactions |
This table illustrates how variations in structure can significantly impact the biological activity of related compounds.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Antitumor Activity : A study evaluated the compound's effects on various tumor cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to oxidative stress induction within cancerous cells.
- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit key enzymes, suggesting potential applications in metabolic disorders.
Future Research Directions
Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Exploration of its potential as a lead compound for drug development against various diseases.
Properties
IUPAC Name |
4-iodo-3-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBLOSDBCTTKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630309 | |
Record name | 4-Iodo-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652997-56-3 | |
Record name | 4-Iodo-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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